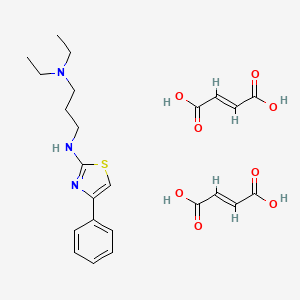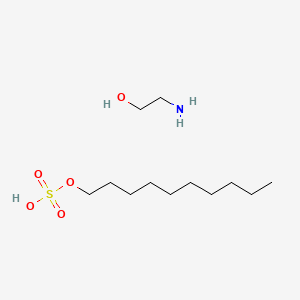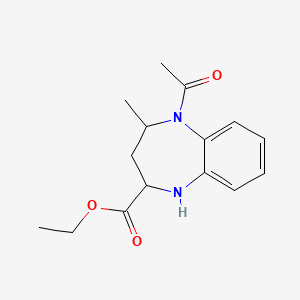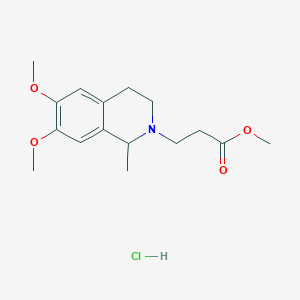![molecular formula C16H16N2O5S2 B12748318 Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate CAS No. 214916-29-7](/img/structure/B12748318.png)
Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thiophene ring fused with a thiadiazine ring, which is further substituted with an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under controlled conditions.
Introduction of the Thiadiazine Ring: The thiadiazine ring is introduced by reacting the thiophene derivative with a diazotizing agent, followed by cyclization.
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial and fungal infections.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Ethyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate can be compared with other similar compounds such as:
Methyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: Similar core structure but with different substituents on the thiophene ring.
Propiedades
Número CAS |
214916-29-7 |
|---|---|
Fórmula molecular |
C16H16N2O5S2 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
ethyl 2-(2-benzyl-1,1,3-trioxothieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate |
InChI |
InChI=1S/C16H16N2O5S2/c1-2-23-15(19)9-17-13-10-24-11-14(13)25(21,22)18(16(17)20)8-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3 |
Clave InChI |
KGYHIYUDRCLOFZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















